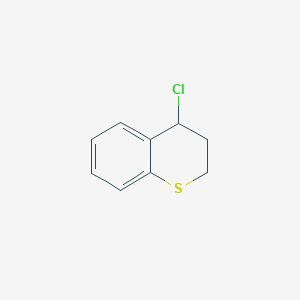

4-Chlor-3,4-dihydro-2H-1-benzothiopyran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-chloro-3,4-dihydro-2H-benzothiopyran, also known as clopenthixol, is a chemical compound that belongs to the class of thioxanthenes. It has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders.

Wissenschaftliche Forschungsanwendungen

Katalysator für die Synthese von 9-Aryl-1,8-dioxo-octahydroxantenen

Ein neues N-Bromsulfonamid-Reagenz, nämlich N,2-Dibrom-6-chlor-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-7-sulfonamid 1,1-dioxid, wurde synthetisiert und als neuer und hochwirksamer Katalysator für die Herstellung von 9-Aryl-1,8-dioxo-octahydroxanthenderivaten durch die Kondensationsreaktion von Dimedon (5,5-Dimethylcyclohexan-1,3-dion) und verschiedenen Arylaldehyden verwendet .

Katalysator für die Synthese von 4H-Pyran-, Pyranopyrazol- und Pyrazolo[1,2-b]phthalazin-Derivaten

N,2-Dibrom-6-chlor-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-7-sulfonamid 1,1-dioxid (DCDBTSD) wurde als hochwirksamer und homogener Katalysator erfolgreich für die Synthese von 4H-Pyran-, Pyranopyrazol- und Pyrazolo[1,2-b]phthalazinderivaten durch eine Eintopf-Mehrkomponentenreaktion (MCR) in Wasser eingesetzt .

Synthese potenter und selektiver Myeloperoxidase-Inhibitoren

2,3-Dihydropyran wird bei der Synthese potenter und selektiver Myeloperoxidase-Inhibitoren verwendet, die als antimikrobielle Oxidantien nützlich sind .

Synthese selektiver σ1-Rezeptor-Liganden

2,3-Dihydropyran wird auch zur Synthese neuartiger und selektiver σ1-Rezeptor-Liganden verwendet .

Wirkmechanismus

Target of Action

The primary target of the compound 4-chloro-3,4-dihydro-2H-1-benzothiopyran is the calcium channels in the heart and smooth muscle of the coronary and peripheral vasculature . These channels are specialized pathways that allow the entry of calcium into cells .

Mode of Action

4-Chloro-3,4-dihydro-2H-1-benzothiopyran acts as a calcium channel blocker . It binds to L-type calcium channels, blocking the inward movement of calcium . This prevents the calcium ions needed for muscle contraction from entering the cells of smooth and cardiac muscle .

Biochemical Pathways

The action of 4-chloro-3,4-dihydro-2H-1-benzothiopyran affects the calcium signaling pathway. By blocking the entry of calcium into cells, it disrupts the normal function of calcium in maintaining the tone of smooth muscle and in the contraction of the myocardium .

Result of Action

The result of 4-chloro-3,4-dihydro-2H-1-benzothiopyran’s action is a decrease in intracellular calcium, leading to a reduction in muscle contraction .

Biochemische Analyse

Biochemical Properties

4-chloro-3,4-dihydro-2H-1-benzothiopyran plays a significant role in biochemical reactions, particularly as a calcium channel blocker. This compound interacts with L-type calcium channels, which are crucial for the regulation of calcium influx into cells. By binding to these channels, 4-chloro-3,4-dihydro-2H-1-benzothiopyran inhibits the entry of calcium ions, thereby reducing intracellular calcium levels . This interaction is essential for its pharmacological effects, as it helps in modulating muscle contraction and cardiac function. Additionally, 4-chloro-3,4-dihydro-2H-1-benzothiopyran may interact with other proteins and enzymes involved in calcium signaling pathways, further influencing cellular processes.

Cellular Effects

The effects of 4-chloro-3,4-dihydro-2H-1-benzothiopyran on various cell types and cellular processes are profound. In smooth muscle cells, this compound reduces muscle contraction by lowering intracellular calcium levels. This effect is particularly beneficial in the context of cardiovascular diseases, where excessive muscle contraction can lead to hypertension. In cardiac cells, 4-chloro-3,4-dihydro-2H-1-benzothiopyran decreases cardiac contractility, which can be useful in managing conditions such as angina and arrhythmias . Furthermore, this compound influences cell signaling pathways by modulating calcium-dependent enzymes and proteins, thereby affecting gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, 4-chloro-3,4-dihydro-2H-1-benzothiopyran exerts its effects primarily through the inhibition of L-type calcium channels. By binding to these channels, the compound prevents the influx of calcium ions into the cell, leading to a decrease in intracellular calcium concentration . This inhibition affects various calcium-dependent processes, including muscle contraction, enzyme activation, and gene expression. Additionally, 4-chloro-3,4-dihydro-2H-1-benzothiopyran may interact with other biomolecules, such as calmodulin and protein kinases, further modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-chloro-3,4-dihydro-2H-1-benzothiopyran have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-chloro-3,4-dihydro-2H-1-benzothiopyran remains stable under controlled conditions, maintaining its inhibitory effects on calcium channels . Prolonged exposure to this compound may lead to adaptive changes in cells, such as upregulation of calcium channels or alterations in calcium signaling pathways. These long-term effects are essential considerations for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 4-chloro-3,4-dihydro-2H-1-benzothiopyran vary with different dosages in animal models. At low doses, the compound effectively inhibits calcium channels, leading to reduced muscle contraction and cardiac contractility . At higher doses, 4-chloro-3,4-dihydro-2H-1-benzothiopyran may exhibit toxic effects, such as excessive inhibition of calcium channels, resulting in hypotension and bradycardia. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

4-chloro-3,4-dihydro-2H-1-benzothiopyran is involved in various metabolic pathways, primarily those related to calcium signaling. The compound interacts with enzymes and cofactors that regulate calcium homeostasis, such as calcium ATPases and calcium-binding proteins . By modulating these pathways, 4-chloro-3,4-dihydro-2H-1-benzothiopyran influences metabolic flux and metabolite levels, contributing to its overall pharmacological effects.

Transport and Distribution

Within cells and tissues, 4-chloro-3,4-dihydro-2H-1-benzothiopyran is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as calcium channels in muscle and cardiac cells . The distribution of 4-chloro-3,4-dihydro-2H-1-benzothiopyran is crucial for its efficacy, as it ensures that the compound reaches its intended targets and exerts its pharmacological effects.

Subcellular Localization

The subcellular localization of 4-chloro-3,4-dihydro-2H-1-benzothiopyran is primarily within the cytoplasm, where it interacts with calcium channels and other calcium-dependent proteins . This localization is essential for its activity, as it allows the compound to effectively inhibit calcium influx and modulate cellular functions. Additionally, post-translational modifications and targeting signals may influence the precise localization and activity of 4-chloro-3,4-dihydro-2H-1-benzothiopyran within specific cellular compartments.

Eigenschaften

IUPAC Name |

4-chloro-3,4-dihydro-2H-thiochromene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIFKIVRZQSVTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(Aminomethyl)phenyl]-2-iodobenzamide](/img/structure/B2579486.png)

![3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B2579496.png)

![Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2579502.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2579505.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2579509.png)